N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Description
Chemical Structure and Key Features
The compound N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide (molecular formula: C₂₂H₁₉N₃O₃S, molecular weight: 405.47 g/mol) is a sulfonamide derivative characterized by:
- A 4-methoxyphenyl substituent, which enhances electron density and may influence bioavailability .
- An azepane-1-yl (7-membered saturated amine ring) group linked via a carbonyl moiety. Azepane rings confer conformational flexibility and modulate lipophilicity compared to smaller heterocycles like piperidine or piperazine .
Characterization methods include 1H/13C NMR, HRMS, and IR spectroscopy to confirm the structure .
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-18-7-13-21(14-8-18)29(26,27)24(19-9-11-20(28-2)12-10-19)17-22(25)23-15-5-3-4-6-16-23/h7-14H,3-6,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXJQFYBRLBEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-methoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with 2-(azepan-1-yl)-2-oxoethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or azepane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
describes compounds 4g–4o , which share the 4-methylbenzenesulfonamide core but differ in substituents on the chromene ring. For example:
- 4j : Contains a 4-methoxyphenyl group (melting point: 168–170°C).
- 4l : Substituted with 4-fluorophenyl (melting point: 182–184°C).
- 4o : Features a 3-bromophenyl group (melting point: 190–192°C).
Key Observations :
Heterocyclic Ring Systems
reports compounds like S12i (N-(buta-2,3-dien-1-yl)-N-(2-(hydroxymethyl)-4-methoxyphenyl)-4-methylbenzenesulfonamide), which includes an allenyl group and hydroxymethyl substituent. In contrast, the target compound’s azepane and quinazoline systems () provide distinct structural features:
- Azepane vs. piperazine/morpholine : Larger rings (e.g., azepane) increase lipophilicity, which may improve blood-brain barrier penetration relative to 6-membered rings in compounds like 4n (piperazine derivative, melting point: 158–160°C) .
Data Tables
Table 1: Physical and Structural Properties of Selected Sulfonamides
Biological Activity
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, also known by its ChemDiv compound ID 4664-1530, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research findings, including its chemical properties, biological effects, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C22H28N2O4S
- Molecular Weight : 416.54 g/mol
- IUPAC Name : this compound
- LogP (Partition Coefficient) : 3.93
- Water Solubility (LogSw) : -3.86
These properties suggest moderate lipophilicity and low water solubility, which may influence its pharmacokinetic behavior in biological systems .
Research indicates that the compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis .
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways related to inflammation and pain .
Antimicrobial Activity
A study evaluating the antimicrobial properties of related sulfonamide compounds indicated that modifications to the azepane moiety can enhance antibacterial activity. While specific data on this compound's antimicrobial efficacy remains limited, its structural similarities suggest potential effectiveness against bacterial strains .
Anticancer Potential
Emerging evidence suggests that compounds with sulfonamide structures can exhibit cytotoxic effects on cancer cell lines. Research is ongoing to determine the specific anticancer activities of this compound against various tumor types .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
